![molecular formula C13H11NO5 B11963434 3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid CAS No. 19575-11-2](/img/structure/B11963434.png)
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a 3-nitrophenyl group and a propanoic acid moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-nitrofuran and 3-nitrophenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-nitrofuran and 3-nitrophenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) under microwave irradiation.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is typically employed.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-[5-(3-Aminophenyl)furan-2-yl]propanoic acid.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
3-(2-Furyl)propanoic acid: Lacks the nitrophenyl group, making it less complex.
Uniqueness
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid is unique due to the presence of both a nitrophenyl group and a furan ring, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
19575-11-2 |
|---|---|
Molecular Formula |
C13H11NO5 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-[5-(3-nitrophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H11NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-4,6,8H,5,7H2,(H,15,16) |
InChI Key |
MLSGHFMZJXXUQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


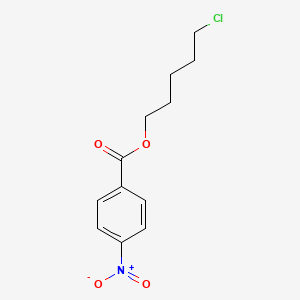

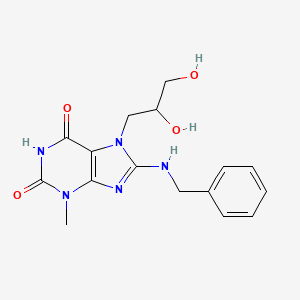
![(5Z)-3-heptyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963377.png)
![(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
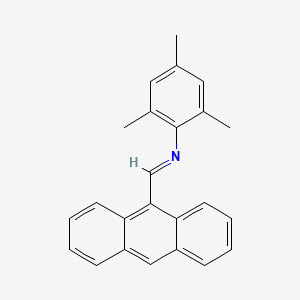
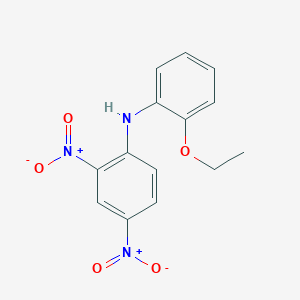
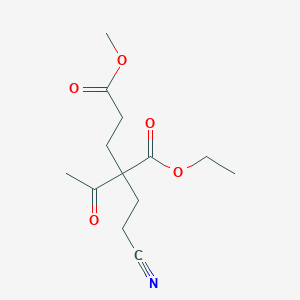
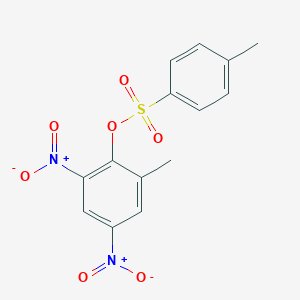
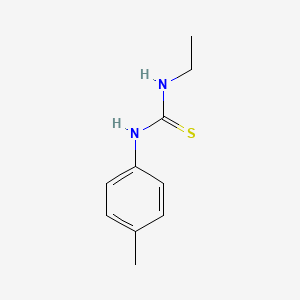
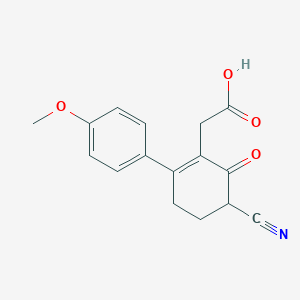
![N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11963432.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963435.png)

